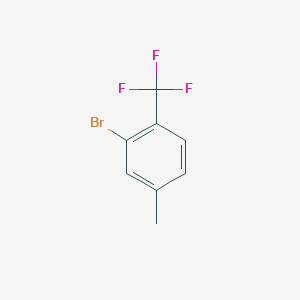

2-Bromo-4-methyl-1-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

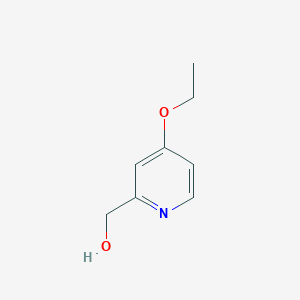

“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is used in various chemical reactions and has a molecular weight of 239.03 .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methyl-1-(trifluoromethyl)benzene” can be represented as a benzene ring with bromo, methyl, and trifluoromethyl substituents .Physical And Chemical Properties Analysis

“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a compound that can exist in liquid, solid, or semi-solid form . It has a molecular weight of 239.03 .Applications De Recherche Scientifique

Organometallic Synthesis

One of the key applications of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene is in organometallic synthesis. The compound is utilized as a starting material for generating organometallic intermediates. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used to prepare synthetically useful reactions via organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper compounds (Porwisiak & Schlosser, 1996).

Aryne Chemistry

A significant application area is aryne chemistry, where derivatives of 2-Bromo-4-methyl-1-(trifluoromethyl)benzene are involved in generating reactive intermediates for the synthesis of naphthalenes and other polycyclic aromatic compounds. The aryne route provides a method for constructing complex aromatic systems, demonstrated by the generation and trapping of aryne intermediates to produce naphthalenes with functional groups like trifluoromethoxy (Schlosser & Castagnetti, 2001).

Modification and Functionalization

The compound’s utility extends to its modification and functionalization for creating new chemical entities. Reagent-modulated site selectivity studies have shown that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to the halogen substituent, indicating the compound's potential for regioselective transformations (Mongin, Desponds, & Schlosser, 1996).

Steric and Electronic Effects

Research has also delved into understanding the steric and electronic effects of substituents on aromatic compounds, including those similar to 2-Bromo-4-methyl-1-(trifluoromethyl)benzene. Studies on crowded benzene derivatives have contributed to knowledge on conformational preferences and reactivity patterns, essential for designing molecules with specific properties (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Molecular Interactions and Structures

Additionally, investigations into the X-ray structures of bromo- and bromomethyl-substituted benzenes have offered insights into molecular interactions and packing motifs in solid states, which are vital for materials science and crystal engineering (Jones, Kuś, & Dix, 2012).

Safety And Hazards

“2-Bromo-4-methyl-1-(trifluoromethyl)benzene” is a chemical that requires careful handling. It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propriétés

IUPAC Name |

2-bromo-4-methyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMYYRIQKCMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625246 |

Source

|

| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

CAS RN |

121793-12-2 |

Source

|

| Record name | 2-Bromo-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)